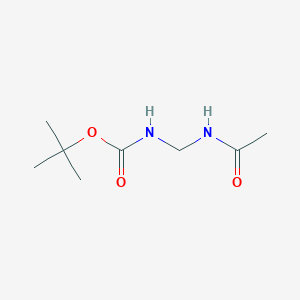

Tert-butyl N-(acetamidomethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(acetamidomethyl)carbamate: is an organic compound with the molecular formula C8H16N2O3. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(acetamidomethyl)carbamate typically involves the reaction of tert-butyl carbamate with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(acetamidomethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamidomethyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Substitution Reactions: Various substituted carbamates depending on the nucleophile used.

Hydrolysis: Acetic acid and the corresponding amine.

Deprotection: Free amine.

Scientific Research Applications

Chemistry: Tert-butyl N-(acetamidomethyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic transformations. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice for protecting amine functionalities .

Biology and Medicine: In biological research, the compound is used to protect amine groups in biomolecules, facilitating the synthesis of complex peptides and proteins. It is also employed in the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial .

Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient production of high-purity compounds .

Mechanism of Action

The mechanism by which Tert-butyl N-(acetamidomethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is removed, restoring the free amine functionality. This selective protection and deprotection process is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Tert-butyl carbamate: Used as a protecting group for amines, similar to Tert-butyl N-(acetamidomethyl)carbamate.

N-Boc-1,6-diaminohexane: Another carbamate derivative used for protecting amine groups in organic synthesis.

Tert-butyl N-(2-aminoethyl)carbamate: Used in similar applications as a protecting group for amines.

Uniqueness: this compound is unique due to its specific structure, which provides both steric protection and the ability to be easily removed under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Biological Activity

Tert-butyl N-(acetamidomethyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₉N₃O₃

- Molecular Weight : 189.26 g/mol

The compound features a tert-butyl group, an acetamidomethyl moiety, and a carbamate functional group, contributing to its biological activity.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. In vitro studies report an IC₅₀ value of 15.4 nM for β-secretase inhibition, indicating strong potential for use in Alzheimer's disease treatment by preventing amyloid-beta aggregation .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-α in cell cultures exposed to amyloid-beta peptides. This suggests a protective role against neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

- Neuroprotective Effects :

- Anti-inflammatory Activity :

In Vivo Studies

In vivo evaluations have been less conclusive. While some studies reported promising results in reducing inflammation and neurodegeneration markers, the bioavailability of the compound in the brain remains a challenge, limiting its effectiveness compared to standard treatments like galantamine .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

Properties

IUPAC Name |

tert-butyl N-(acetamidomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)9-5-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWULWTOZRRUIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.